molecular formula C7H6BrClO B3016426 2-Bromo-3-chloro-5-methylphenol CAS No. 1780800-51-2

2-Bromo-3-chloro-5-methylphenol

Cat. No.: B3016426
CAS No.: 1780800-51-2
M. Wt: 221.48
InChI Key: DMEAHZRZTNPFBC-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-5-methylphenol is a halogenated phenolic compound characterized by substituents at the 2-, 3-, and 5-positions of the aromatic ring: bromine (Br) at position 2, chlorine (Cl) at position 3, and a methyl (-CH₃) group at position 3. This arrangement confers distinct electronic and steric properties, influencing its chemical reactivity, solubility, and biological activity.

Properties

IUPAC Name

2-bromo-3-chloro-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c1-4-2-5(9)7(8)6(10)3-4/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEAHZRZTNPFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chloro-5-methylphenol typically involves halogenation reactions. One common method is the bromination of 3-chloro-5-methylphenol using bromine in the presence of a catalyst or under specific conditions to ensure selective substitution at the desired position . Another approach involves the chlorination of 2-bromo-5-methylphenol using chlorine gas or other chlorinating agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-5-methylphenol involves its interaction with biological molecules through halogen bonding and other non-covalent interactions. The presence of bromine and chlorine atoms enhances its ability to form strong interactions with target molecules, potentially disrupting biological pathways . This compound may target specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Positional Isomerism and Substituent Effects

  • 5-Bromo-2-chloro-3-methylphenol (CAS 1779754-80-1): This isomer differs in the positions of bromine (5-Br) and chlorine (2-Cl), with the methyl group at position 3. Positional changes significantly alter electronic effects: bromine at the 5-position (meta to methyl) reduces steric hindrance compared to 2-Bromo-3-chloro-5-methylphenol. Such differences can impact acidity (pKa), solubility, and intermolecular interactions in crystal packing .
  • The absence of the methyl group also reduces steric shielding, possibly enhancing reactivity in electrophilic substitution reactions. Its antimicrobial activity may differ due to reduced lipophilicity compared to the methyl-containing derivative .

Functional Group Modifications

  • 2-Acetyl-6-bromo-4-chlorophenol (CAS 59443-15-1): The introduction of an acetyl (-COCH₃) group at position 2 alters the electron density of the aromatic ring, making it more electrophilic. This derivative’s applications may extend to photoactive materials or intermediates in organic synthesis, leveraging the acetyl group’s reactivity in condensation or nucleophilic addition reactions .
  • 3-Bromo-5-chloro-2-fluorophenol (CAS 1804897-55-9): Substitution of the methyl group with fluorine (F) at position 2 introduces strong electron-withdrawing effects, increasing acidity (lower pKa).

Comparative Data Table

Compound Name CAS Number Substituents Key Properties/Applications References
This compound Not Available 2-Br, 3-Cl, 5-CH₃ Potential ligand, antimicrobial
5-Bromo-2-chloro-3-methylphenol 1779754-80-1 5-Br, 2-Cl, 3-CH₃ Reduced steric hindrance
2-Bromo-5-Chlorophenol 13659-23-9 2-Br, 5-Cl Higher polarity, simpler synthesis
2-Acetyl-6-bromo-4-chlorophenol 59443-15-1 6-Br, 4-Cl, 2-COCH₃ Photoactive intermediates
3-Bromo-5-chloro-2-fluorophenol 1804897-55-9 3-Br, 5-Cl, 2-F Enhanced acidity, enzyme inhibition

Biological Activity

2-Bromo-3-chloro-5-methylphenol, a halogenated phenol derivative, has garnered attention in various fields due to its notable biological activities. This compound is characterized by the presence of bromine and chlorine atoms along with a methyl group, which contribute to its unique chemical reactivity and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C₆H₄BrClO, which indicates it has a molecular weight of approximately 197.45 g/mol. The structural configuration allows it to interact with biological systems in several ways, particularly through its reactivity with proteins and nucleic acids.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxic Effects

In addition to its antimicrobial properties, this compound has demonstrated cytotoxic effects against certain cancer cell lines. Research indicates that this compound can induce apoptosis in cancer cells through the activation of caspase pathways, thereby promoting cell death.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The biological activity of this compound can be attributed to several mechanisms:

  • Protein Interaction : The halogen substituents enhance the compound's ability to form covalent bonds with amino acid residues in proteins, potentially altering their function.
  • Nucleic Acid Binding : The compound may intercalate into DNA or RNA structures, leading to disruptions in replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : It has been proposed that this compound can induce oxidative stress in cells, contributing to its cytotoxic effects.

Case Studies

A notable study investigated the efficacy of this compound in treating bacterial infections in a murine model. The results indicated a significant reduction in bacterial load compared to control groups, supporting its potential as an antibiotic candidate.

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